![molecular formula C75H110O5 B13825978 p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
p-tert-Octylcalix[5]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-tert-Octylcalix5arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their unique three-dimensional structures and versatile chemical properties. p-tert-Octylcalix5arene, in particular, has five phenolic units linked by methylene bridges, with tert-octyl groups attached to the para positions of the phenolic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Octylcalix5arene typically involves the condensation of p-tert-octylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like xylene. The mixture is heated to around 140°C to facilitate the azeotropic removal of water, leading to the formation of the calixarene structure .
Industrial Production Methods: While specific industrial production methods for p-tert-Octylcalix5arene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: p-tert-Octylcalix5arene can undergo various chemical reactions, including:
- Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
- Reduction: Reduction of the quinone derivatives back to phenolic units.
- Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
- Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
- Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
- Substitution: Halogenating agents, sulfonating agents, and nitrating agents can be used under controlled conditions to introduce various functional groups.
- Oxidation: Quinone derivatives.
- Reduction: Restored phenolic units.
- Substitution: Functionalized calixarenes with halogen, sulfonate, or nitro groups.
Applications De Recherche Scientifique
Chemistry: p-tert-Octylcalix5arene is used as a host molecule in supramolecular chemistry. Its ability to form inclusion complexes with various guest molecules makes it valuable for studying molecular recognition and self-assembly processes .
Biology: In biological research, p-tert-Octylcalix5arene is explored for its potential as a drug delivery vehicle. Its ability to encapsulate and release therapeutic agents in a controlled manner is of particular interest .
Medicine: The compound’s potential in drug delivery extends to medicine, where it is investigated for improving the solubility and bioavailability of poorly soluble drugs. It is also studied for its potential cytotoxic effects against tumor cells .
Industry: In industrial applications, p-tert-Octylcalix5arene is used in solvent extraction processes for the separation and purification of metal ions. Its high selectivity and efficiency make it suitable for hydrometallurgical processes .
Mécanisme D'action
The mechanism of action of p-tert-Octylcalix5arene primarily involves its ability to form host-guest complexes. The hydrophobic cavity of the calixarene can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can protect the guest molecules from degradation and enhance their solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds::
- p-tert-Butylcalix4arene: Similar structure but with four phenolic units and tert-butyl groups.
- p-tert-Octylcalix4arene: Similar structure but with four phenolic units and tert-octyl groups.
- p-tert-Octylcalix 8arene: Similar structure but with eight phenolic units and tert-octyl groups .
Uniqueness: p-tert-Octylcalix5arene is unique due to its specific ring size and the presence of five phenolic units, which provide a balance between cavity size and functionalization potential. This makes it particularly suitable for forming stable host-guest complexes with a wide range of guest molecules.
Propriétés
Formule moléculaire |
C75H110O5 |
|---|---|
Poids moléculaire |
1091.7 g/mol |
Nom IUPAC |
11,17,23,29,35-pentakis(2,4,4-trimethylpentan-2-yl)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-5,31,32,33,34-pentol |
InChI |
InChI=1S/C75H110O5/c1-66(2,3)41-71(16,17)56-31-48-26-46-39-60(76)40-47(61(46)75(24,25)45-70(13,14)15)27-49-32-57(72(18,19)42-67(4,5)6)34-51(63(49)78)29-53-36-59(74(22,23)44-69(10,11)12)38-55(65(53)80)30-54-37-58(73(20,21)43-68(7,8)9)35-52(64(54)79)28-50(33-56)62(48)77/h31-40,76-80H,26-30,41-45H2,1-25H3 |
Clé InChI |
ZFXFZCXKZXYXJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3C(C)(C)CC(C)(C)C)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



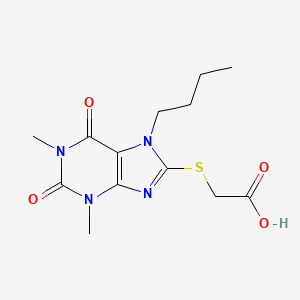
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

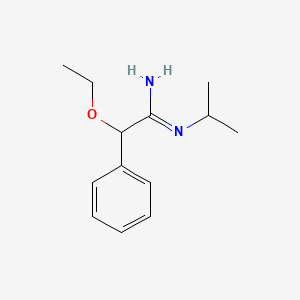
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
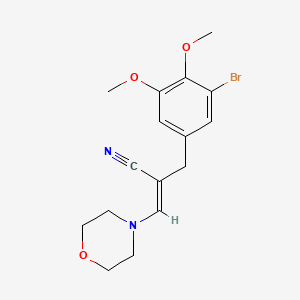

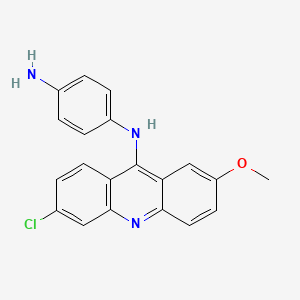
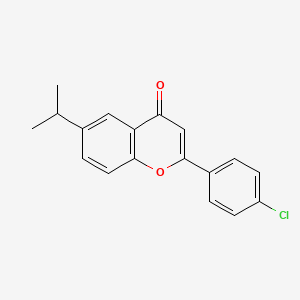
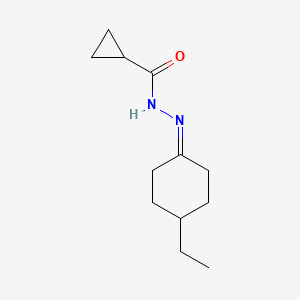
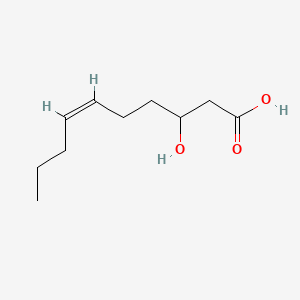
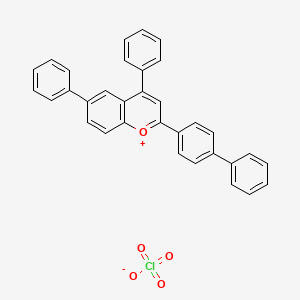
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
